REACTION_SMILES
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[CH3:1][n:2]1[n:3][c:4](-[c:9]2[o:10][c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]2)[c:5]([C:7]#[N:8])[cH:6]1.[S:17]([OH:18])(=[O:19])(=[O:20])[OH:21]>>[CH3:1][n:2]1[n:3][c:4](-[c:9]2[o:10][c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]2)[c:5]([C:7]([NH2:8])=[O:18])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cc(C#N)c(-c2ccc([N+](=O)[O-])o2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cn1cc(C(N)=O)c(-c2ccc([N+](=O)[O-])o2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |